molecular formula C32H27N5 B2717542 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine CAS No. 2247262-97-9

1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine

Cat. No. B2717542
M. Wt: 481.603
InChI Key: MEJXCUAHWFFJFN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a catalyst-free synthesis of N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates has been described, which utilizes easily accessible N-hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of N-pyridin-2-yl or N-quinolin-2-yl substituted carbamates .

Scientific Research Applications

Fluorescent Sensors

  • Fluorescence Detection of Inorganic Cations : A compound similar to 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine, acting as a fluorescent sensor, can detect small inorganic cations in polar solvents. The mechanism involves an electron transfer within the molecule, affected by the complexation with cations like lithium, sodium, barium, magnesium, calcium, and zinc, leading to significant fluorescence changes (Mac et al., 2010).

Organometallic Chemistry

  • Synthesis of Metal Complexes : These compounds are used in synthesizing various metal complexes. For example, complexes with rhodium have been synthesized using related ligands, contributing to the study of organometallic chemistry and potential applications in catalysis (Nonoyama, 1974).

Chiral and Pseudo C3-Symmetric Complexes

  • Formation of Chiral Complexes : Ligands similar to 1,2-Dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine have been used to create chiral, pseudo C3-symmetric complexes with metals like Zn and Cu. These complexes have potential applications in chiral catalysis and enantioselective reactions (Canary et al., 1998).

Coordination Chemistry

  • Development of Coordination Compounds : Such compounds play a crucial role in the development of coordination compounds involving metal ions and ligands with multiple nitrogen atoms. These complexes are explored for various applications, including targeted delivery of therapeutic agents like nitric oxide to biological sites (Yang et al., 2017).

Corrosion Inhibition

  • Inhibition of Steel Corrosion : Triazine derivatives with similar structural motifs have been studied for their role in inhibiting steel corrosion in acidic solutions, highlighting their potential as effective organic inhibitors in industrial applications (El‐Faham et al., 2016).

Asymmetric Hydrogenation

  • Catalysis in Asymmetric Hydrogenation : These compounds are also used in the development of rigid P-chiral phosphine ligands for rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes, which is crucial in producing chiral pharmaceutical ingredients (Imamoto et al., 2012).

Optical and Electronic Properties

  • Study of Optical and Electronic Properties : These ligands are investigated for their role in complexes exhibiting interesting optical and electronic properties, like UV-visible and EPR spectroscopy, which could be vital for understanding molecular electronics and photophysics (Wei et al., 2006).

properties

IUPAC Name

1,2-dipyridin-2-yl-N,N-bis(quinolin-2-ylmethyl)ethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H27N5/c1-3-12-29-24(9-1)15-17-27(35-29)22-37(23-28-18-16-25-10-2-4-13-30(25)36-28)32(31-14-6-8-20-34-31)21-26-11-5-7-19-33-26/h1-20,32H,21-23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEJXCUAHWFFJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=N2)CN(CC3=NC4=CC=CC=C4C=C3)C(CC5=CC=CC=N5)C6=CC=CC=N6
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H27N5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 139026295

CAS RN

2247262-97-9
Record name [1,2-bis(pyridin-2-yl)ethyl]bis[(quinolin-2-yl)methyl]amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.